molecular formula C19H18N6 B11285407 1-methyl-N~6~-(2-methylphenyl)-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

1-methyl-N~6~-(2-methylphenyl)-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11285407
M. Wt: 330.4 g/mol
InChI Key: TVWDCQMYPDXHJC-UHFFFAOYSA-N
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Description

1-methyl-N~6~-(2-methylphenyl)-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-methyl-N~6~-(2-methylphenyl)-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 1-methyl-3-phenylpropylamine with 2-methylphenylhydrazine, followed by cyclization with formamide and formic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-methyl-N~6~-(2-methylphenyl)-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Scientific Research Applications

1-methyl-N~6~-(2-methylphenyl)-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-N~6~-(2-methylphenyl)-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-methyl-N~6~-(2-methylphenyl)-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C19H18N6

Molecular Weight

330.4 g/mol

IUPAC Name

1-methyl-6-N-(2-methylphenyl)-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C19H18N6/c1-13-8-6-7-11-16(13)22-19-23-17(21-14-9-4-3-5-10-14)15-12-20-25(2)18(15)24-19/h3-12H,1-2H3,(H2,21,22,23,24)

InChI Key

TVWDCQMYPDXHJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=C3C=NN(C3=N2)C)NC4=CC=CC=C4

Origin of Product

United States

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